5-cyclopentyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S15481976
CAS No.
M.F
C9H12N2O
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-cyclopentyl-1H-pyrazole-4-carbaldehyde

Product Name

5-cyclopentyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

5-cyclopentyl-1H-pyrazole-4-carbaldehyde

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C9H12N2O/c12-6-8-5-10-11-9(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)

InChI Key

INGFYQBUCAZNKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)C=O

5-Cyclopentyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound characterized by a pyrazole ring substituted with a cyclopentyl group and an aldehyde functional group. The molecular formula for this compound is C9H10N2OC_9H_{10}N_2O, and it has a molecular weight of approximately 162.19 g/mol. The structure consists of a five-membered pyrazole ring, which is known for its biological activity, and the cyclopentyl group contributes to its lipophilicity, potentially enhancing its interaction with biological membranes.

Typical of aldehydes and pyrazoles. Notable reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or imines.
  • Condensation Reactions: It can react with compounds containing active hydrogen atoms to form more complex structures through condensation.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The biological activity of 5-cyclopentyl-1H-pyrazole-4-carbaldehyde is primarily attributed to its pyrazole moiety, which has been associated with various pharmacological effects. Compounds containing pyrazole rings often exhibit anti-inflammatory, analgesic, and antipyretic properties. Research suggests that derivatives of pyrazole can act as inhibitors for certain enzymes and receptors, making them potential candidates for drug development.

Several methods exist for synthesizing 5-cyclopentyl-1H-pyrazole-4-carbaldehyde:

  • Cyclization Reactions: Starting from appropriate hydrazones or hydrazines and cyclopentanone, cyclization can yield the pyrazole ring.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation techniques such as the Vilsmeier-Haack reaction, where a suitable precursor is treated with phosphorus oxychloride and dimethylformamide.
  • Functional Group Transformations: Existing pyrazole derivatives can be modified through oxidation or substitution reactions to introduce the cyclopentyl group and the aldehyde functionality.

5-Cyclopentyl-1H-pyrazole-4-carbaldehyde holds potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting inflammatory diseases or other conditions where pyrazole derivatives are effective.
  • Material Science: Its unique structure may be utilized in developing new materials with specific electronic or optical properties.
  • Agricultural Chemistry: Potential use in agrochemicals due to its biological activity against pests or pathogens.

Studies investigating the interactions of 5-cyclopentyl-1H-pyrazole-4-carbaldehyde with biological targets are crucial for understanding its pharmacological potential. This includes:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding the biochemical pathways affected by this compound could elucidate its therapeutic effects.
  • Toxicological Assessments: Determining safety profiles through in vitro and in vivo studies.

Similar Compounds: Comparison

Several compounds share structural similarities with 5-cyclopentyl-1H-pyrazole-4-carbaldehyde. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
3-Chloro-5-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehydeC10H13ClN2OC_{10}H_{13}ClN_2OContains chlorine substituent; potential antimicrobial properties .
5-Cyclopentyl-3-ethyl-1H-pyrazole-4-carbaldehydeC11H16N2OC_{11}H_{16}N_2OEthyl substitution may enhance lipophilicity .
1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehydeC13H13N2OC_{13}H_{13}N_2OPhenyl group provides different electronic properties .
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehydeC9H10BrN2OC_{9}H_{10}BrN_2OBromine substituent may affect reactivity .

Each compound exhibits unique characteristics that may influence their biological activities and applications, making them valuable in various fields such as medicinal chemistry and material science.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.094963011 g/mol

Monoisotopic Mass

164.094963011 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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